molecular formula C20H27NO B1437563 N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline CAS No. 1040682-97-0

N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline

Cat. No. B1437563
M. Wt: 297.4 g/mol
InChI Key: IRBUPSCACVSWSB-UHFFFAOYSA-N
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Description

N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline is a chemical compound that belongs to the class of anilines. It is commonly referred to as IPBDM and has gained significant attention in scientific research due to its potential therapeutic and industrial applications. The molecular formula of this compound is C20H27NO and it has a molecular weight of 297.43 .

Scientific Research Applications

Frustrated Lewis Pair Behavior

The study conducted by Voss et al. (2012) explored the reactions of various anilines, including N,N-dimethylaniline, with the Lewis acid B(C6F5)3. The research particularly focused on understanding the frustrated Lewis pair behavior in these molecular interactions, revealing the formation of various adducts and insights into the reactivity of such compounds, which is crucial in many areas of chemistry, particularly in catalysis and organic synthesis (Voss et al., 2012).

Chemical Synthesis and Applications

Crich and Rumthao (2004) detailed the synthesis of carbazomycin B through a process involving the radical arylation of benzene, where a dimethylaniline derivative played a critical role. This research contributes to the broader understanding of the synthesis and potential applications of complex organic molecules, including pharmaceutical compounds (Crich & Rumthao, 2004).

Material Science and Corrosion Resistance

Ma, Huang, and Gan (2013) synthesized Poly(2,3-dimethylaniline) (P(2,3-DMA)) using phosphoric acid as a protonic acid and analyzed its structure and properties. The study found that P(2,3-DMA) exhibited better solubility and anticorrosion properties compared to polyaniline (PANI), indicating its potential application in protective coatings and material science (Ma, Huang, & Gan, 2013).

properties

IUPAC Name

2,3-dimethyl-N-[[3-(3-methylbutoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-15(2)11-12-22-19-9-6-8-18(13-19)14-21-20-10-5-7-16(3)17(20)4/h5-10,13,15,21H,11-12,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBUPSCACVSWSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCC2=CC(=CC=C2)OCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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